5-cyclopropyl-N-cyclopropylsulfonyl-4-[(3R)-1-[2-(3,5-dichlorophenyl)propan-2-yl]piperidin-3-yl]oxy-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “US9694002, 495” is a synthetic chemical compound known for its significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “US9694002, 495” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Formation of Intermediates: Initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, and cyclization.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of compound “US9694002, 495” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Chemical Reactions Analysis
Types of Reactions: Compound “US9694002, 495” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Compound “US9694002, 495” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying sodium channel proteins.
Medicine: Explored for its therapeutic potential in treating conditions related to sodium channel dysfunction, such as certain neurological disorders.
Mechanism of Action
The mechanism of action of compound “US9694002, 495” involves its interaction with sodium channel proteins in human cells. The compound binds to specific sites on the sodium channels, modulating their activity and affecting the flow of sodium ions across cell membranes. This modulation can influence various cellular processes, including nerve signal transmission and muscle contraction .
Comparison with Similar Compounds
Compound “US9546164, 208”: Another compound with similar sodium channel modulating activity.
Compound “US9546164, 202”: Known for its interaction with sodium channel proteins but with different binding affinities and effects.
Comparison:
Uniqueness: Compound “US9694002, 495” is unique in its specific binding affinity and the particular sodium channel subtypes it targets. This specificity makes it a valuable tool for studying sodium channel function and developing targeted therapies.
Binding Affinity: Compared to similar compounds, “US9694002, 495” has a higher binding affinity for certain sodium channel subtypes, making it more effective in modulating their activity
Properties
Molecular Formula |
C27H31Cl2FN2O4S |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
5-cyclopropyl-N-cyclopropylsulfonyl-4-[(3R)-1-[2-(3,5-dichlorophenyl)propan-2-yl]piperidin-3-yl]oxy-2-fluorobenzamide |
InChI |
InChI=1S/C27H31Cl2FN2O4S/c1-27(2,17-10-18(28)12-19(29)11-17)32-9-3-4-20(15-32)36-25-14-24(30)23(13-22(25)16-5-6-16)26(33)31-37(34,35)21-7-8-21/h10-14,16,20-21H,3-9,15H2,1-2H3,(H,31,33)/t20-/m1/s1 |
InChI Key |
OCNOGKDYKRVBCZ-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)Cl)Cl)N2CCC[C@H](C2)OC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)Cl)Cl)N2CCCC(C2)OC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.